molecular formula C19H15BrO5 B2661002 ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 610762-52-2

ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2661002
CAS No.: 610762-52-2
M. Wt: 403.228
InChI Key: VLTHKIOPDUZPFV-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group and an ethyl acetate moiety attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the bromophenyl group and the chromen-4-one core. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the chromen-4-one core.

    4-Bromophenylacetic acid ethyl ester: Another related compound with different functional groups.

Uniqueness

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is unique due to the presence of both the bromophenyl group and the chromen-4-one core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTHKIOPDUZPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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